2-(4-Piperidin-1-yl-phenyl)-ethylamine
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Overview
Description
“2-(4-Piperidin-1-yl-phenyl)-ethylamine” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidine derivatives are known to exhibit a wide variety of biological activities .
Synthesis Analysis
While specific synthesis methods for “2-(4-Piperidin-1-yl-phenyl)-ethylamine” were not found, piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications .
Scientific Research Applications
Chiral Synthesis and Derivative Development
A study described a convenient large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives from (S)-1-phenyl-ethylamine. This synthesis pathway is crucial for developing compounds without racemization, indicating its application in creating highly specific synthetic intermediates for further chemical transformations (Lau et al., 2002).
Reactivity and Transition-State Structure Analysis
Another research focused on the aminolysis of X-substituted phenyl diphenylphosphinates, showing how the nature of amines, including primary amines like ethylamine, affects reactivity and transition-state structure. This study provides insights into the mechanistic aspects of reactions involving piperidine derivatives, contributing to the understanding of their chemical behavior (Um et al., 2009).
Antimicrobial and Antifungal Applications
Research on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed that some synthesized compounds exhibited excellent antibacterial and antifungal activities. These findings highlight the potential of piperidine derivatives in developing new antimicrobial agents (Rajkumar et al., 2014).
Mycobacterium Tuberculosis Inhibition
A series of thiazole-aminopiperidine hybrid analogues were synthesized and found to inhibit Mycobacterium tuberculosis GyrB ATPase, demonstrating significant antituberculosis activity. This research showcases the application of piperidine derivatives in addressing infectious diseases (Jeankumar et al., 2013).
Future Directions
Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital fundament in the production of drugs . This suggests that “2-(4-Piperidin-1-yl-phenyl)-ethylamine” and similar compounds could have potential applications in drug discovery and other fields.
properties
IUPAC Name |
2-(4-piperidin-1-ylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15/h4-7H,1-3,8-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKAXRQMCRKDSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276913 |
Source
|
Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidin-1-yl-phenyl)-ethylamine | |
CAS RN |
38589-09-2 |
Source
|
Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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